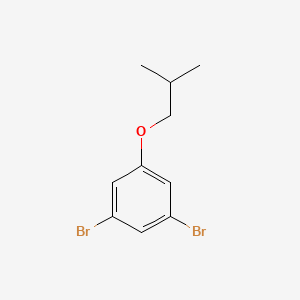

1,3-Dibromo-5-isobutoxybenzene

Beschreibung

BenchChem offers high-quality 1,3-Dibromo-5-isobutoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dibromo-5-isobutoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-dibromo-5-(2-methylpropoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Br2O/c1-7(2)6-13-10-4-8(11)3-9(12)5-10/h3-5,7H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSBJRMAMFPACHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC(=CC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10678875 | |

| Record name | 1,3-Dibromo-5-(2-methylpropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918904-37-7 | |

| Record name | 1,3-Dibromo-5-(2-methylpropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the NMR Analysis of 1,3-Dibromo-5-isobutoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and purity assessment of organic molecules.[1][2][3] This guide provides a comprehensive, in-depth analysis of the ¹H and ¹³C NMR spectra of 1,3-Dibromo-5-isobutoxybenzene, a key intermediate in various synthetic pathways. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical predictions with practical, field-tested experimental protocols. It is designed to be a definitive resource for researchers, scientists, and drug development professionals who require a robust understanding of this compound's spectral characteristics.

Theoretical Framework: Predicting the NMR Signature

A foundational understanding of the molecular structure is paramount to predicting its NMR spectrum. In 1,3-Dibromo-5-isobutoxybenzene, the interplay of electron-withdrawing bromine atoms and the electron-donating isobutoxy group dictates the chemical environment of each proton and carbon nucleus, and thus their respective chemical shifts (δ).[4]

1.1. Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic and aliphatic protons. The chemical shift of a proton is highly dependent on its proximity to electronegative atoms and unsaturated systems.[4]

-

Aromatic Protons (δ 6.5-8.0 ppm): The benzene ring contains three protons. The proton at the C4 position is flanked by two bromine atoms, while the protons at C2 and C6 are adjacent to a bromine and the isobutoxy group, respectively. This asymmetry will lead to distinct signals. We predict a triplet for the H4 proton due to coupling with the two equivalent H2/H6 protons, and a doublet for the H2/H6 protons.

-

Isobutoxy Protons (δ 0.9-4.0 ppm): The isobutoxy group will present three distinct signals:

-

A doublet for the six equivalent methyl (CH₃) protons.

-

A multiplet (nonet) for the single methine (CH) proton, coupled to the methyl and methylene protons.

-

A doublet for the two methylene (OCH₂) protons, shifted downfield due to the adjacent oxygen atom.

-

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J) |

| Aromatic H-2, H-6 | 7.10 - 7.30 | d | 2H | Jmeta ≈ 2-3 Hz |

| Aromatic H-4 | 6.90 - 7.10 | t | 1H | Jmeta ≈ 2-3 Hz |

| O-CH₂ -CH(CH₃)₂ | 3.70 - 3.90 | d | 2H | J ≈ 6.5 Hz |

| O-CH₂-CH (CH₃)₂ | 1.90 - 2.10 | m (nonet) | 1H | J ≈ 6.7 Hz |

| O-CH₂-CH(CH₃ )₂ | 0.95 - 1.05 | d | 6H | J ≈ 6.7 Hz |

1.2. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a map of the carbon skeleton. Chemical shifts are primarily influenced by hybridization and the electronegativity of attached atoms.[5] Carbons attached to electronegative atoms will be deshielded and appear at higher ppm values.[5]

-

Aromatic Carbons (δ 100-160 ppm): The six aromatic carbons will give rise to four distinct signals due to symmetry. The carbon attached to the oxygen (C5) will be the most downfield, followed by the carbons attached to bromine (C1, C3).

-

Aliphatic Carbons (δ 15-80 ppm): The four carbons of the isobutoxy group will each produce a separate signal. The methylene carbon (OCH₂) will be the most downfield in this region.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted δ (ppm) |

| C5 (Ar-O) | 158 - 162 |

| C1, C3 (Ar-Br) | 122 - 126 |

| C2, C6 (Ar-CH) | 115 - 120 |

| C4 (Ar-CH) | 108 - 112 |

| O-CH₂ -CH(CH₃)₂ | 74 - 78 |

| O-CH₂-CH (CH₃)₂ | 28 - 32 |

| O-CH₂-CH(CH₃ )₂ | 18 - 22 |

Experimental Protocol: A Self-Validating System

The integrity of NMR data is contingent upon meticulous experimental execution. This protocol is designed as a self-validating system, ensuring high-quality, reproducible results.

2.1. Sample Preparation

Causality: The quality of the NMR spectrum is directly impacted by sample preparation. Proper dissolution and the absence of particulate matter are critical for achieving high resolution.[6][7]

Methodology:

-

Analyte Weighing: Accurately weigh 10-20 mg of 1,3-Dibromo-5-isobutoxybenzene.

-

Solvent Selection & Dissolution: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing properties for a wide range of organic compounds and its well-characterized residual peak.

-

Internal Standard: Add a minimal amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[8][9] This provides a stable, sharp signal for accurate chemical shift calibration.

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any suspended particles.[6]

-

Final Volume: Ensure the final sample height in the NMR tube is approximately 4-5 cm.[6]

Caption: Step-by-step workflow for NMR sample preparation.

2.2. NMR Data Acquisition

Causality: Spectrometer parameters must be optimized to ensure adequate signal-to-noise ratio and resolution for both ¹H and ¹³C nuclei.

Methodology:

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans (NS): 16-32 scans.

-

Relaxation Delay (D1): 2-5 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Number of Scans (NS): 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay (D1): 5-10 seconds to ensure quantitative relaxation of all carbon nuclei, including quaternary carbons.

-

Data Analysis and Interpretation

A systematic approach to spectral analysis is crucial for accurate structural assignment.

Logical Relationship Diagram:

Caption: Logical flow of NMR data analysis.

3.1. Assigning the Signals

By comparing the acquired spectrum to the predicted values, we can confidently assign each signal to its corresponding nucleus within the molecule. Any significant deviation from the predicted spectrum may indicate the presence of impurities or an incorrect structure.

Conclusion and Best Practices

The NMR analysis of 1,3-Dibromo-5-isobutoxybenzene is a straightforward yet powerful method for its unequivocal identification and purity assessment. By adhering to the rigorous experimental protocols and systematic data analysis outlined in this guide, researchers can ensure the generation of high-fidelity, reliable data. This level of analytical rigor is essential in research, and paramount in drug development, where the precise characterization of all chemical entities is a regulatory requirement.

References

-

Aires-de-Sousa, M., Hemmer, M., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90. [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. (2021). 6.8: ¹³C NMR Spectroscopy. [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

-

JoVE. (2024). Spin–Spin Coupling Constant: Overview. [Link]

-

Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy. [Link]

-

University College London. (n.d.). Sample Preparation. [Link]

Sources

- 1. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. technologynetworks.com [technologynetworks.com]

- 3. ijirset.com [ijirset.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. organomation.com [organomation.com]

Structural Elucidation and Fragmentation Dynamics of 1,3-Dibromo-5-isobutoxybenzene

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals[1]

Executive Summary

1,3-Dibromo-5-isobutoxybenzene (

This guide details the mass spectrometry (MS) behavior of this molecule, focusing on Electron Ionization (EI) fragmentation.[2] We establish a self-validating identification protocol based on two pillars: the distinct dibromo isotopic fingerprint and the McLafferty-like rearrangement of the ether substituent.

The Isotopic Fingerprint: Diagnostic Forensics

Before analyzing fragmentation, the molecular ion (

Theoretical Isotopic Distribution

Bromine exists as two stable isotopes:

Molecular Formula:

| Ion Species | Isotopic Composition | Exact Mass (Da) | Relative Abundance (Theoretical) |

| M | 305.925 | 51% (1) | |

| M+2 | 307.923 | 100% (2) | |

| M+4 | 309.921 | 49% (1) |

Analyst Note: The M+2 peak is the base peak of the molecular ion cluster. Any deviation from the 1:2:1 ratio (e.g., 1:1 or 3:1) indicates contamination or misidentification (e.g., monobromo or tribromo impurities).

Mechanistic Fragmentation Pathways

The fragmentation of 1,3-dibromo-5-isobutoxybenzene under EI (70 eV) is governed by the stability of the aromatic ring and the lability of the ether linkage.

Pathway A: McLafferty-like Rearrangement (Dominant)

The most abundant fragment ion arises from the loss of the alkyl side chain via a six-membered transition state hydrogen transfer. This is characteristic of alkyl aryl ethers with available

-

Mechanism: The radical cation on the ether oxygen abstracts a

-hydrogen from one of the isobutyl methyl groups. -

Cleavage: The

bond cleaves, eliminating a neutral isobutene molecule ( -

Product: A 3,5-dibromophenol radical cation (

250, 252, 254).

Pathway B: Homolytic -Cleavage (Minor)

A competing, less favorable pathway involves the direct homolytic cleavage of the

-

Loss: Isobutyl radical (

, 57 Da). -

Product: 3,5-dibromophenoxy cation (

249, 251, 253).

Pathway C: Dehalogenation

Subsequent fragmentation involves the loss of bromine radicals (

-

Transition:

. -

Result: Monobromophenol cation (

171, 173).

Visualization of Fragmentation Dynamics[3][4]

The following diagram illustrates the causal relationships between the parent ion and its progeny fragments.

Figure 1: Mechanistic fragmentation tree for 1,3-dibromo-5-isobutoxybenzene showing the dominant alkene elimination pathway.

Experimental Protocol: GC-MS Acquisition

To replicate these results, the following methodology is recommended. This protocol ensures minimal thermal degradation prior to ionization.

Sample Preparation

-

Solvent: Dissolve 1 mg of analyte in 1 mL of HPLC-grade Dichloromethane (DCM) or Ethyl Acetate.

-

Concentration: Dilute to ~10 ppm for splitless injection or 100 ppm for split (20:1) injection.

-

Filtration: Pass through a 0.2 µm PTFE filter to remove particulates.

Instrument Parameters (Agilent/Thermo Standard)

| Parameter | Setting | Rationale |

| Inlet Temp | 250°C | Ensures rapid volatilization without pyrolysis.[1] |

| Column | DB-5ms or HP-5ms (30m x 0.25mm) | Non-polar stationary phase ideal for aromatics.[1] |

| Carrier Gas | Helium @ 1.0 mL/min | Standard flow for optimal separation efficiency. |

| Oven Program | 60°C (1 min) | Rapid ramp preserves peak shape for semi-volatiles. |

| Ion Source | EI (70 eV), 230°C | Standard energy for reproducible spectral libraries. |

| Scan Range | 40 - 400 m/z | Covers low mass fragments and the M+4 isotope. |

Diagnostic Ion Table

Use this table to validate your spectral data.

| m/z (Cluster) | Identity | Origin/Mechanism | Relative Intensity |

| 306, 308, 310 | Molecular Ion | Parent Molecule | Moderate |

| 250, 252, 254 | McLafferty Rearrangement (Loss of Isobutene). Forms Dibromophenol ion. | High (Diagnostic) | |

| 249, 251, 253 | Low/Minor | ||

| 171, 173 | Loss of Br from the phenol ion. | Moderate | |

| 91 | Tropylium ion (if alkyl rearrangement occurs) or ring fragmentation. | Low | |

| 57 | Isobutyl carbocation (Alkyl chain fragment). | High | |

| 41 | Fragmentation of the isobutyl group. | High |

References

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text on rearrangement mechanisms).

-

NIST Mass Spectrometry Data Center. (2023). Fragmentation of Aryl Ethers. National Institute of Standards and Technology.

- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.

-

PubChem. (2025).[1][3] 1,3-Dibromo-5-isopropoxybenzene Compound Summary. National Library of Medicine.

-

ChemGuide. (2023). Mass Spectrometry - Fragmentation Patterns of Ethers.

Sources

- 1. 1,3-Dibromo-5-isopropoxybenzene | C9H10Br2O | CID 50998234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,3-Dibromo-5-(propan-2-yl)benzene | C9H10Br2 | CID 2761173 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Infrared Spectrum of 1,3-Dibromo-5-isobutoxybenzene

Executive Summary

1,3-Dibromo-5-isobutoxybenzene (CAS: 918904-37-7) is a critical trisubstituted aryl halide intermediate, frequently employed in the synthesis of liquid crystals, OLED materials, and pharmaceutical pharmacophores via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

This guide provides a definitive technical analysis of its Infrared (IR) spectrum. Unlike simple solvents, this molecule presents a complex vibrational signature combining 1,3,5-trisubstituted aromatic modes , aryl-alkyl ether linkages , and heavy-atom halogen damping . Accurate interpretation of these bands is essential for validating structural integrity and detecting common impurities such as 3,5-dibromophenol.

Structural Pharmacophore & Vibrational Logic

To interpret the spectrum accurately, one must deconstruct the molecule into its constituent vibrational oscillators. The symmetry of the 1,3,5-substitution pattern dictates specific selection rules for the aromatic ring breathing and bending modes.

Molecular Decomposition

-

Aromatic Core: The benzene ring is electron-deficient due to two withdrawing bromine atoms, slightly offset by the donating isobutoxy group.

-

Ether Linkage (Ar-O-R): The C-O-C bond provides the strongest dipole change, resulting in the most intense bands in the spectrum.

-

Isobutyl Tail: The branched alkyl chain introduces characteristic aliphatic C-H stretching and gem-dimethyl bending modes.

-

Halogen Substituents: The heavy bromine atoms shift ring deformations to lower frequencies (fingerprint region).

Visualization of Vibrational Nodes

The following diagram maps the specific functional groups to their expected wavenumber regions.

Figure 1: Vibrational decomposition of 1,3-Dibromo-5-isobutoxybenzene showing diagnostic IR regions.

Experimental Methodology

For high-fidelity data acquisition, the Attenuated Total Reflectance (ATR) method is recommended over KBr pellets for this compound.

Protocol: Diamond ATR Acquisition

-

Instrument Prep: Ensure the FTIR spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50) is purged with dry nitrogen to eliminate atmospheric H₂O/CO₂ interference.

-

Background Scan: Acquire an air background (32 scans, 4 cm⁻¹ resolution).

-

Sample Application:

-

If Liquid/Oil: Deposit 10 µL directly onto the diamond crystal.

-

If Solid: Place ~5 mg on the crystal and apply high pressure using the anvil to ensure intimate contact (critical for reproducible peak intensities).

-

-

Acquisition: Run 16-32 scans.

-

Post-Processing: Apply ATR correction (if comparing to transmission libraries) and baseline correction.

Expert Insight: The isobutoxy chain often lowers the melting point compared to the parent tribromobenzene. If the sample is a low-melting solid, the heat from the IR source might melt it during acquisition. This is acceptable but ensure the phase doesn't change during the scan, which causes baseline shifts.

Detailed Spectral Interpretation

High-Frequency Region (4000 – 2800 cm⁻¹)

This region differentiates the aromatic core from the isobutyl tail.

-

Aromatic C-H Stretch (>3000 cm⁻¹): Look for a weak, sharp shoulder around 3090–3060 cm⁻¹ . Due to the heavy substitution (only 3 aromatic protons remain), this signal will be significantly weaker than in mono-substituted benzene.

-

Aliphatic C-H Stretch (<3000 cm⁻¹):

-

2960 cm⁻¹: Asymmetric methyl stretch (strongest aliphatic peak).

-

2930 cm⁻¹: Asymmetric methylene (-CH₂-) stretch.

-

2870 cm⁻¹: Symmetric methyl stretch.

-

Diagnostic: The intensity ratio of Aliphatic > Aromatic C-H is a quick confirmation of the isobutoxy chain attachment.

-

The Fingerprint & Functional Group Region (1600 – 600 cm⁻¹)

This is the "DNA" of the molecule.

A. Ether Linkage (The "Anchor" Peaks)

The aryl alkyl ether moiety provides the most reliable identification markers.

-

Asymmetric C-O-C Stretch (~1250 cm⁻¹): Expect a very intense, broad band centered near 1250 ± 10 cm⁻¹ . This corresponds to the vibration of the Oxygen atom against the aromatic ring.

-

Symmetric C-O-C Stretch (~1050 cm⁻¹): A sharp, medium-strong band near 1060–1040 cm⁻¹ .

B. Aromatic Ring Modes

-

Ring Stretching (~1580 cm⁻¹): A sharp band indicating the conjugated system.

-

Ring Breathing (~1450 cm⁻¹): Often overlaps with aliphatic bending, but distinct in halogenated aromatics.

C. The Isobutyl "Gem-Dimethyl" Doublet

A crucial confirmation of the iso-structure (vs. n-butyl) is the bending vibration of the isopropyl head (-CH(CH₃)₂).

-

Look for a doublet (split peak) at approximately 1385 cm⁻¹ and 1365 cm⁻¹ . This splitting is characteristic of gem-dimethyl groups.

D. 1,3,5-Substitution Pattern

The substitution pattern is confirmed by Out-of-Plane (OOP) C-H bending.

-

Diagnostic Band 1: 850–810 cm⁻¹ (Strong).

-

Diagnostic Band 2: 690–660 cm⁻¹ (Medium/Strong).

-

Note: 1,3,5-trisubstitution typically shows fewer bands in the 800–700 region compared to ortho/para isomers, often dominated by the single strong mode near 840 cm⁻¹.

Summary Table of Diagnostic Bands

| Frequency (cm⁻¹) | Functional Group | Mode Assignment | Intensity |

| 3090–3060 | Ar-H | C-H Stretch | Weak |

| 2960–2870 | Alkyl (Isobutyl) | C-H Stretch | Medium |

| 1580 | Aromatic Ring | C=C Ring Stretch | Medium-Sharp |

| 1385 / 1365 | Isobutyl | gem-Dimethyl Bend | Medium (Doublet) |

| 1250 | Ar-O-R | Asym. Ether Stretch | Very Strong |

| 1050 | Ar-O-R | Sym. Ether Stretch | Strong |

| 840 ± 10 | 1,3,5-Ar-H | OOP Bending | Strong |

| 690 ± 10 | 1,3,5-Ar-H | OOP Bending | Medium |

| ~550 | C-Br | C-Br Stretch | Variable |

Quality Control: Impurity Analysis

In a drug development context, purity is paramount. The IR spectrum is a rapid "Go/No-Go" gate.

Common Impurity: 3,5-Dibromophenol

If the alkylation of the phenol precursor is incomplete, or if the ether cleaves, phenol will be present.

-

Detection: Look for a broad, rounded band at 3500–3200 cm⁻¹ (O-H stretch).[1][2]

-

Action: If observed, the batch requires re-purification (likely alkaline wash).

Common Impurity: 1,3,5-Tribromobenzene

If the starting material was tribromobenzene (via nucleophilic aromatic substitution), unreacted starting material may remain.

-

Detection: Loss of the aliphatic C-H stretches (2960–2870 cm⁻¹) and the Ether bands (1250/1050 cm⁻¹).

Analytical Decision Workflow

Figure 2: QC Decision Tree for spectral validation of 1,3-Dibromo-5-isobutoxybenzene.

References

-

NIST Mass Spectrometry Data Center. Benzene, 1,3-dibromo- - Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[4][5] Available at: [Link] (Used for C-Br and 1,3-substitution baseline data).

-

LibreTexts Chemistry. Spectroscopy of Ethers. (2024).[6][7] Available at: [Link] (Authoritative source for Aryl-Alkyl ether C-O-C assignments).

-

Spectroscopy Online. The Benzene Fingers, Part I: Overtone and Combination Bands. (2016). Available at: [Link] (Reference for 1,3,5-trisubstituted benzene overtone patterns).

-

PubChem. 1,3-Dibromo-5-isobutoxybenzene Compound Summary. National Library of Medicine. Available at: [Link] (Verification of chemical structure and identifiers).

Sources

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. IR Absorption Table [webspectra.chem.ucla.edu]

- 3. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. Benzene, 1,3-dibromo- [webbook.nist.gov]

- 5. Benzene, 1,3-dibromo- [webbook.nist.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Solubility of 1,3-Dibromo-5-isobutoxybenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of 1,3-Dibromo-5-isobutoxybenzene. Given the absence of extensive published solubility data for this specific compound, this document establishes a predictive framework based on fundamental chemical principles and the known properties of analogous structures. Furthermore, it outlines a rigorous experimental protocol for the precise determination of its solubility in various organic solvents, a critical parameter in process chemistry, formulation development, and various research applications.

Introduction: Understanding the Molecule

1,3-Dibromo-5-isobutoxybenzene is an aryl halide derivative. Its structure, featuring a substituted benzene ring, dictates its physicochemical properties and, consequently, its solubility behavior. The key structural components influencing its solubility are:

-

The Benzene Ring: A nonpolar, aromatic core.

-

Two Bromo Substituents: These heavy halogen atoms increase the molecule's molecular weight and polarizability, contributing to van der Waals forces.

-

An Isobutoxy Group: This ether linkage introduces a degree of polarity due to the oxygen atom, but the bulky, nonpolar isobutyl chain counteracts this effect.

The interplay of these features suggests that 1,3-Dibromo-5-isobutoxybenzene is a largely nonpolar molecule with some capacity for weak polar interactions.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[1] This principle states that substances with similar polarities are more likely to be soluble in one another. The overall polarity of an organic molecule is a balance of its polar and nonpolar regions.

Based on its structure, 1,3-Dibromo-5-isobutoxybenzene is expected to exhibit the following solubility patterns:

-

High Solubility in Nonpolar Solvents: Solvents such as hexane, toluene, and diethyl ether are likely to be effective at dissolving this compound due to favorable van der Waals interactions between the nonpolar solvent and the aromatic ring and isobutyl group of the solute.

-

Moderate Solubility in Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and dichloromethane, which have a moderate polarity, are expected to be reasonably good solvents. The polarizability of the bromine atoms and the ether linkage will facilitate dipole-dipole interactions.

-

Low to Negligible Solubility in Polar Protic Solvents: Polar protic solvents, particularly water, are poor solvents for aryl halides.[2][3] The energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the weak interactions that would form with the largely nonpolar 1,3-Dibromo-5-isobutoxybenzene.[2][3] Similarly, its solubility in alcohols like ethanol and methanol is expected to be limited.

Physicochemical Properties

While specific experimental data for 1,3-Dibromo-5-isobutoxybenzene is scarce, we can infer its properties from analogous compounds. For instance, 1,3-dibromo-5-isopropoxybenzene has a molecular weight of 293.98 g/mol .[4] The molecular formula for 1,3-Dibromo-5-isobutoxybenzene is C₁₀H₁₂Br₂O.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Weight | 310.01 g/mol | Calculated from the molecular formula. |

| Polarity | Predominantly nonpolar | The large nonpolar surface area of the benzene ring and isobutyl group outweighs the polarity of the ether linkage and bromine atoms. |

| Hydrogen Bond Donor | No | Lacks hydrogen atoms bonded to highly electronegative atoms. |

| Hydrogen Bond Acceptor | Yes (weak) | The oxygen atom in the isobutoxy group can act as a weak hydrogen bond acceptor. |

Experimental Determination of Solubility

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a method for both qualitative and quantitative solubility determination.

Materials and Equipment

-

1,3-Dibromo-5-isobutoxybenzene (solute)

-

A range of organic solvents (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, dichloromethane, methanol, ethanol)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Qualitative Solubility Assessment

This initial screening provides a rapid estimation of solubility.

Protocol:

-

Add approximately 10 mg of 1,3-Dibromo-5-isobutoxybenzene to a small test tube.

-

Add 1 mL of the chosen solvent.

-

Vigorously shake the tube for 30-60 seconds.

-

Visually inspect the solution for the presence of undissolved solid.

-

Categorize the solubility as:

-

Soluble: No visible solid particles.

-

Partially Soluble: Some solid remains, but a noticeable amount has dissolved.

-

Insoluble: The solid appears largely unchanged.

-

Quantitative Solubility Determination (Isothermal Method)

This method provides a precise measurement of solubility at a specific temperature.

Protocol:

-

Prepare a series of saturated solutions by adding an excess of 1,3-Dibromo-5-isobutoxybenzene to a known volume of each solvent in sealed vials.

-

Equilibrate the vials in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed for several hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the withdrawn aliquot through a syringe filter into a volumetric flask.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution by a validated analytical technique, such as HPLC, to determine the concentration of the dissolved solute.

-

Calculate the solubility in units such as mg/mL or mol/L.

Diagram of the Experimental Workflow for Quantitative Solubility Determination

Caption: Workflow for quantitative solubility determination.

Interpreting Solubility: A Deeper Look at Molecular Interactions

The solubility of 1,3-Dibromo-5-isobutoxybenzene in a given solvent is governed by the enthalpy and entropy of mixing. A negative Gibbs free energy of mixing (ΔG_mix = ΔH_mix - TΔS_mix) indicates a spontaneous dissolution process.

-

Van der Waals Forces: These are the primary intermolecular forces at play between 1,3-Dibromo-5-isobutoxybenzene and nonpolar solvents. The large, polarizable electron clouds of the bromine atoms and the aromatic ring contribute to these dispersion forces.

-

Dipole-Dipole Interactions: In polar aprotic solvents, the permanent dipole of the solvent molecules will interact with the dipole moment of the C-Br and C-O bonds in the solute.

-

Hydrogen Bonding: As 1,3-Dibromo-5-isobutoxybenzene cannot act as a hydrogen bond donor, it cannot effectively disrupt the strong hydrogen-bonding network of protic solvents like water and alcohols, leading to poor solubility. The weak hydrogen bond accepting capability of the ether oxygen is insufficient to overcome this energy barrier.

Diagram of Molecular Interactions Governing Solubility

Caption: Predicted molecular interactions and resulting solubility.

Conclusion

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

PubChem. (n.d.). 1,3-Dibromo-5-isopropoxybenzene. Retrieved from [Link]

- Solubility of Organic Compounds. (2023, August 31).

-

Chemistry LibreTexts. (2023, January 22). Properties of Aryl Halides. Retrieved from [Link]

-

Quora. (2018, May 14). Aryl halides are insoluble in water but soluble in organic compounds. Why? Retrieved from [Link]

-

SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

Sources

Sourcing and Strategic Utilization of 1,3-Dibromo-5-isobutoxybenzene

Content Type: Technical Whitepaper & Experimental Guide Subject Matter: CAS 918904-37-7 | Molecular Sourcing & Synthesis Strategy[1]

Executive Summary & Molecular Intelligence

1,3-Dibromo-5-isobutoxybenzene (CAS: 918904-37-7) is a specialized halogenated arene building block. It serves as a critical "linchpin" scaffold in medicinal chemistry and materials science. Its structural value lies in its meta-dibromo functionality, which allows for sequential or double cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the isobutoxy tail at the 5-position imparts essential lipophilicity and organic solubility to otherwise rigid aromatic systems.

This molecule is frequently employed in the synthesis of:

-

PI3K/Akt/mTOR Inhibitors: As a core pharmacophore fragment to improve bioavailability.

-

OLED Materials: As a monomer for dendrimer synthesis where solubility prevents aggregation-caused quenching.

-

Liquid Crystals: As a core for bent-core mesogens.

Molecular Profile

| Property | Specification |

| CAS Number | 918904-37-7 |

| Molecular Formula | |

| Molecular Weight | 308.01 g/mol |

| SMILES | CC(C)COC1=CC(Br)=CC(Br)=C1 |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in Water |

| LogP (Predicted) | ~4.1 (Highly Lipophilic) |

Commercial Landscape & Supply Chain Analysis

Unlike commodity chemicals (e.g., bromobenzene), 1,3-Dibromo-5-isobutoxybenzene is a Tier 3 Specialty Chemical . It is rarely held in bulk stock and is typically synthesized on-demand (make-to-order).

Availability Tiers

-

Tier 1 (In Stock/Bulk): None.

-

Tier 2 (Catalog/Lead Time < 2 Weeks): Advanced ChemBlocks, Reagentia (EU).

-

Tier 3 (Custom Synthesis/Lead Time > 4 Weeks): Enamine, WuXi AppTec, Combi-Blocks.

Cost-Benefit Analysis (Make vs. Buy)

Current market analysis suggests a price point of $300 - $1,200 USD per gram depending on the supplier and purity. For research requiring >5g, internal synthesis is strongly recommended to reduce costs by approximately 90%.

Figure 1: Strategic decision matrix for sourcing 1,3-Dibromo-5-isobutoxybenzene based on quantity and project constraints.

Synthetic Accessibility: The "Make" Protocol

If commercial sourcing is non-viable, the molecule can be synthesized via a Williamson Ether Synthesis using 3,5-dibromophenol and isobutyl bromide.

Note on Causality:

-

Solvent Choice (DMF): We utilize Dimethylformamide (DMF) over Acetone. Isobutyl bromide is a primary alkyl halide with

-branching, making it sterically hindered. Acetone reflux (56°C) is often insufficient for complete conversion. DMF allows reaction temperatures of 80°C, driving the -

Base Selection (

): Potassium carbonate is preferred over NaH. While NaH is faster, it requires anhydrous conditions and can lead to side reactions.

Experimental Protocol

Target: 10.0 g of 1,3-Dibromo-5-isobutoxybenzene.

Reagents:

-

3,5-Dibromophenol (CAS 626-41-5): 8.3 g (32.9 mmol)

-

Isobutyl Bromide (1-Bromo-2-methylpropane): 5.4 mL (49.4 mmol, 1.5 eq)

-

Potassium Carbonate (

): 9.1 g (65.8 mmol, 2.0 eq) -

DMF (Anhydrous): 60 mL

Step-by-Step Workflow:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

). -

Solvation: Add 3,5-Dibromophenol (8.3 g) and anhydrous DMF (60 mL). Stir until fully dissolved.

-

Deprotonation: Add

(9.1 g) in one portion. The suspension may turn slightly yellow (phenoxide formation). Stir at Room Temperature (RT) for 15 minutes. -

Alkylation: Add Isobutyl Bromide (5.4 mL) dropwise via syringe.

-

Reaction: Heat the mixture to 80°C for 12–16 hours. Monitor by TLC (10% EtOAc in Hexanes). The starting phenol (

) should disappear, replaced by the less polar ether product ( -

Workup:

-

Cool to RT.

-

Pour the mixture into 300 mL of ice-water (precipitates inorganic salts and removes DMF).

-

Extract with Diethyl Ether (

) or Ethyl Acetate ( -

Wash combined organics with Water (

mL) and Brine ( -

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: If the crude oil is yellow/orange, purify via silica gel flash chromatography (Eluent: 100% Hexanes to 5% EtOAc/Hexanes).

Figure 2: Reaction pathway for the Williamson Ether Synthesis of the target molecule.

Quality Control & Characterization

To validate the purchased or synthesized material, use

Expected

-

7.25 ppm (t,

-

6.95 ppm (d,

-

3.68 ppm (d,

-

2.08 ppm (m, 1H):

-

1.02 ppm (d,

Purity Criteria:

-

HPLC: >98% (Area %) required for use in Suzuki couplings to prevent catalyst poisoning by phenol impurities.

-

Water Content: <0.1% (Karl Fischer) if using in water-sensitive organometallic reactions.

Downstream Applications

The utility of 1,3-Dibromo-5-isobutoxybenzene is defined by its chemoselective potential .

-

Dendrimer Synthesis: The meta-dibromo pattern is ideal for iterative Suzuki couplings, building "generations" of dendrimers where the isobutoxy core prevents

-stacking aggregation. -

Sequential Coupling: The two bromine atoms are chemically equivalent. However, by using 1.0 equivalent of a boronic acid, one can synthesize mono-arylated products (desymmetrization), creating non-symmetric biaryls utilized in liquid crystals.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 50998234, 1,3-Dibromo-5-isobutoxybenzene. Retrieved February 7, 2026. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Conditions. Retrieved February 7, 2026. [Link]

-

Reagentia. Commercial Availability of 1,3-Dibromo-5-isobutoxybenzene. Retrieved February 7, 2026. [Link]

Sources

Strategic Utilization of 1,3-Dibromo-5-isobutoxybenzene in Advanced Materials

Technical Whitepaper | Version 1.0 [1]

Executive Summary

1,3-Dibromo-5-isobutoxybenzene (CAS: 918904-37-7) has emerged as a critical intermediate in the synthesis of optoelectronic materials, particularly for Organic Light-Emitting Diodes (OLEDs) and soluble porous polymers.[1] Its structural duality—combining reactive electrophilic sites (two bromine atoms) with a solubilizing, steric-modulating side chain (isobutoxy group)—allows for the precise engineering of host materials and dendrimers.[1]

This guide provides a rigorous technical analysis of its synthesis, reactivity, and application, designed for researchers requiring high-purity building blocks for material science.[1]

Module 1: Chemical Architecture & Properties[1]

The utility of 1,3-dibromo-5-isobutoxybenzene stems from its specific structural features which address common failure modes in organic electronics, such as poor solubility and triplet-triplet annihilation.[1]

Structural Analysis

-

The Meta-Linkage (1,3-Dibromo): Unlike para-substituted analogues, the meta-positioning of the halogens interrupts effective

-conjugation.[1] In OLED host material design, this is crucial for maintaining a high Triplet Energy ( -

The Isobutoxy Pendant:

-

Solubility: The branched alkyl chain disrupts crystalline packing, significantly enhancing solubility in organic solvents (THF, Toluene, Chlorobenzene) compared to methoxy analogues.

-

Steric Shielding: The bulk of the isobutyl group assists in suppressing molecular aggregation in the solid state, reducing concentration quenching.

-

| Property | Specification |

| IUPAC Name | 1,3-dibromo-5-(2-methylpropoxy)benzene |

| CAS Number | 918904-37-7 |

| Molecular Formula | |

| Molecular Weight | 308.01 g/mol |

| Physical State | Colorless to pale yellow oil/low-melting solid |

| Solubility | High in |

Module 2: Synthetic Protocol (Self-Validating System)

The most robust route to 1,3-dibromo-5-isobutoxybenzene is the Williamson Ether Synthesis utilizing 3,5-dibromophenol and isobutyl bromide.[1] This

Reagents & Causality

-

3,5-Dibromophenol: The acidic phenol proton (

) is easily deprotonated.[1] -

Isobutyl Bromide: A primary alkyl halide is chosen to minimize E2 elimination byproducts common with secondary halides (like isopropyl bromide).[1]

-

Potassium Carbonate (

): A mild base sufficient for phenol deprotonation; prevents side reactions associated with strong bases like NaH.[1] -

DMF (N,N-Dimethylformamide): A polar aprotic solvent that solvates the cation (

), leaving the phenoxide anion "naked" and highly nucleophilic.

Step-by-Step Methodology

-

Activation: Charge a flame-dried 3-neck flask with 3,5-dibromophenol (1.0 eq) and anhydrous DMF (0.5 M concentration). Under

flow, add -

Alkylation: Add isobutyl bromide (1.5 eq) dropwise via syringe. Use of excess alkyl halide drives the reaction to completion given the slight steric hindrance of the isobutyl group.

-

Reaction: Heat the mixture to 90°C. Monitor via TLC (Hexane:Ethyl Acetate 9:1). The starting phenol (

) should disappear, replaced by the non-polar product ( -

Workup: Cool to room temperature. Pour into ice-water (5x reaction volume) to precipitate the product or separate the oil. Extract with Ethyl Acetate (

).[1] Wash organic phase with 1M NaOH (to remove unreacted phenol), followed by Brine.[1] -

Purification: Dry over

, concentrate, and purify via silica gel flash chromatography (Eluent: 100% Hexanes

Visualization: Synthesis Workflow

Caption: Figure 1. Optimized Williamson Ether Synthesis pathway for high-purity production.

Module 3: Functionalization Strategies

The chemically equivalent bromine atoms allow for either symmetric functionalization (producing

Symmetric Coupling (Suzuki-Miyaura)

Used to synthesize Host Materials (e.g., mCBP derivatives).[1]

-

Catalyst:

or -

Partner: Aryl Boronic Acids (2.2 eq).[1]

-

Outcome: The isobutoxy group remains inert, serving purely as a solubility modifier.[1]

Desymmetrization (Mono-Lithiation)

To create complex dendrimers, one bromine must be converted while retaining the other.[1]

-

Protocol: Treat 1,3-dibromo-5-isobutoxybenzene with n-BuLi (1.0 eq) at -78°C in THF.

-

Mechanism: Lithium-Halogen exchange is extremely fast.[1] The steric bulk of the isobutoxy group does not hinder the exchange at the meta positions.

-

Quench: Electrophiles like DMF (to form aldehyde) or Trimethyl borate (to form boronic acid).[1]

Visualization: Divergent Reactivity[1]

Caption: Figure 2. Divergent synthesis pathways: Symmetric coupling for hosts vs. mono-lithiation for stepwise synthesis.[1]

Module 4: Applications in Material Science

OLED Host Materials

In Phosphorescent OLEDs (PhOLEDs), the host material must possess a triplet energy higher than the emitter to confine excitons.

-

Role of 1,3-Dibromo-5-isobutoxybenzene: It acts as the central scaffold.[1] The bromine atoms are replaced by carbazole or triphenylamine units.[1]

-

Advantage: The isobutoxy chain prevents the "over-packing" of molecules in the thin film. Amorphous films are preferred over crystalline ones in OLEDs to prevent grain boundaries which act as charge traps.[1]

Porous Organic Polymers (POPs)

Used as a monomer in Yamamoto polymerization (Ni(COD)2 mediated).[1] The isobutoxy group acts as a "spacer" within the pores, allowing for the tuning of pore size and surface area, critical for gas storage or catalytic applications.

References

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Protocol. Retrieved from [Link]

-

PubChem. (2025).[1][2] 1,3-Dibromo-5-isopropoxybenzene (Analogue Reference for Physical Properties).[1] National Library of Medicine.[1] Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]

Sources

Methodological & Application

Sonogashira reaction of 1,3-Dibromo-5-isobutoxybenzene

Executive Summary

This technical guide details the operational protocols for the Sonogashira cross-coupling of 1,3-Dibromo-5-isobutoxybenzene . This substrate serves as a critical "lynchpin" scaffold in the synthesis of Fréchet-type dendritic wedges and phenylene-ethynylene (PPE) oligomers .

The 5-isobutoxy substituent provides a distinct advantage over standard methoxy or dodecyloxy analogs: it balances solubility in organic solvents (THF, DCM, Toluene) with crystallinity , avoiding the "waxy" purification challenges often associated with long alkyl chains. This guide addresses the two primary synthetic pathways required for this substrate:

-

Site-Selective Mono-Alkynylation: For generating

monomers used in convergent dendrimer growth. -

Exhaustive Bis-Alkynylation: For synthesizing core-functionalized dendrimers or conjugated polymer linkers.

Substrate Analysis & Reactivity Profile

| Property | Specification | Implication for Protocol |

| Substrate | 1,3-Dibromo-5-isobutoxybenzene | Meta-directing electronics; deactivated relative to iodides. |

| Leaving Group | Bromide ( | Requires elevated temp ( |

| Sterics | 5-Isobutoxy ( | Moderate steric bulk. Does not inhibit the catalytic center but prevents |

| Symmetry | Statistical product distribution is the primary challenge in mono-coupling. |

Critical Reaction Parameters

Catalyst System

-

Palladium Source:

(Bis(triphenylphosphine)palladium(II) dichloride) is the standard for aryl bromides. It is robust and air-stable prior to activation.-

Note: For difficult couplings,

may be used, but it requires stricter oxygen-free handling.

-

-

Co-Catalyst:

(Copper(I) iodide) is mandatory for terminal alkynes to facilitate the transmetallation step via copper acetylide formation.-

Purity Check: CuI must be off-white/tan. Green or brown CuI indicates oxidation to Cu(II) and must be purified (washed with THF) or replaced.

-

Base & Solvent

-

Base: Diethylamine (

) or Triethylamine ( -

Co-Solvent: Due to the isobutoxy group, the substrate is soluble in pure amine. However, adding THF or Toluene (1:1 ratio) improves homogeneity and reduces ammonium salt precipitation on the stir bar.

Protocol A: Controlled Mono-Alkynylation (Desymmetrization)

Objective: Synthesize 1-bromo-3-alkynyl-5-isobutoxybenzene. Challenge: Preventing the formation of the "dumbbell" bis-coupled product.

Reagents

-

1,3-Dibromo-5-isobutoxybenzene (1.0 equiv , excess)

-

Terminal Alkyne (e.g., Phenylacetylene, TMS-acetylene) (0.30 -- 0.35 equiv )

- (2 mol% )

- (1 mol% )[1]

-

Solvent:

(1:1, anhydrous, degassed)

Step-by-Step Methodology

-

Preparation: In a flame-dried Schlenk flask, dissolve 1,3-Dibromo-5-isobutoxybenzene (3.0 equiv relative to alkyne) in the solvent mixture.

-

Degassing: Perform 3 cycles of Freeze-Pump-Thaw or vigorous sparging with Argon for 20 minutes. Oxygen is the primary cause of homocoupling (Glaser coupling) of the alkyne.

-

Catalyst Addition: Add

and -

Controlled Addition: Heat the mixture to

. Dissolve the limiting reagent (Terminal Alkyne, 1.0 equiv) in a small volume of degassed THF. Add this solution dropwise via syringe pump over 2 hours.-

Reasoning: Keeping the instantaneous concentration of alkyne low relative to the dibromide favors mono-substitution statistically.

-

-

Monitoring: Monitor by TLC (Hexanes/EtOAc). You will see three spots: Starting Material (Top), Mono-product (Middle), Bis-product (Bottom). Stop when the alkyne is consumed.

-

Workup: Filter off ammonium salts. Concentrate the filtrate.

-

Purification: The excess dibromide starting material must be recovered. Use column chromatography (Silica gel, Hexanes

5% EtOAc/Hexanes). The large

Protocol B: Exhaustive Bis-Alkynylation

Objective: Synthesize 1,3-bis(alkynyl)-5-isobutoxybenzene (Dendrimer Core/Linker). Challenge: Driving the reaction to completion to avoid difficult mono/bis separation.

Reagents

-

1,3-Dibromo-5-isobutoxybenzene (1.0 equiv )

-

Terminal Alkyne (2.5 -- 3.0 equiv , excess)

- (4 mol% )

- (2 mol% )

-

Solvent:

or Piperidine (Reflux)

Step-by-Step Methodology

-

Loading: Combine substrate, excess alkyne, and catalysts in a thick-walled pressure tube or Schlenk flask.

-

Thermal Drive: Heat to

(or reflux if using -

Time Course: Stir for 12--24 hours.

-

Checkpoint: If TLC shows any mono-substituted intermediate after 12 hours, add an additional 1 mol% Pd catalyst and 0.5 equiv of alkyne.

-

-

Workup: Dilute with

, wash with saturated -

Purification: Recrystallization is often possible due to the symmetry of the product. If oil, flash chromatography (Silica, Hexanes/DCM gradient).

Mechanistic Visualization

The following diagram illustrates the catalytic cycle and the decision logic for protocol selection.

Figure 1: Catalytic cycle of the Sonogashira reaction highlighting the divergence between mono- and bis-alkynylation pathways.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Black Precipitate (Pd Black) | Catalyst decomposition due to high temp or lack of phosphine ligands. | Add excess |

| Glaser Coupling (R-C≡C-C≡C-R) | Oxygen presence in the system. | Re-degas solvents. Ensure Argon line is positive pressure. |

| Stalled Reaction | Catalyst poisoning or Cu oxidation. | Add fresh catalyst (1 mol%) as a solution in degassed solvent. |

| Low Conversion (Aryl Bromide) | Oxidative addition is too slow. | Switch to |

References

-

Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. Link

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry.[2] Chemical Reviews, 107(3), 874-922. Link

-

Grayson, S. M., & Fréchet, J. M. (2001). Convergent dendrons and dendrimers: from synthesis to applications. Chemical Reviews, 101(12), 3819-3868. Link

-

Moore, J. S. (1997). Shape-persistent molecular architectures of nanoscale dimension. Accounts of Chemical Research, 30(10), 402-413. Link

Sources

Application Note: Selective Monolithiation of 1,3-Dibromo-5-isobutoxybenzene

Executive Summary

This application note details the protocol for the selective monolithiation of 1,3-dibromo-5-isobutoxybenzene via lithium-halogen exchange. This transformation is a critical desymmetrization step in the synthesis of 5-substituted resorcinol derivatives, including cannabinoid precursors (e.g., Olivetol analogs) and liquid crystal mesogens.

Achieving selectivity (mono- vs. di-lithiation) requires precise kinetic control. This guide provides a validated method using

Mechanistic Insight & Reaction Design

The Challenge of Symmetry

The substrate, 1,3-dibromo-5-isobutoxybenzene, possesses

Lithium-Halogen Exchange vs. Directed Ortho Metalation (DoM)

While the isobutoxy group is a Directed Metalation Group (DMG), Lithium-Halogen (Li-Hal) exchange is kinetically superior to deprotonation (DoM) at low temperatures.

-

Li-Hal Exchange Rate: Fast (

). -

Temperature Control: At -78°C, the equilibrium favors the formation of the more stable Aryl-Li species (sp² hybridized carbanion) over the Alkyl-Li (

-BuLi, sp³). -

Solvent Effects: THF is required to coordinate the lithium cation, breaking the hexameric aggregates of

-BuLi into more reactive dimers/monomers, facilitating the attack on the bromine atom.

Reaction Pathway Diagram

Figure 1: Reaction pathway illustrating the selective monolithiation and potential side reactions.

Critical Parameters

| Parameter | Specification | Rationale |

| Temperature | -78°C (Acetone/Dry Ice) | Essential to suppress dilithiation and "halogen dance" (scrambling of Br position). |

| Stoichiometry | 1.05 equiv. | Slight excess ensures full conversion without promoting double exchange. |

| Concentration | 0.1 M - 0.2 M | Dilution prevents localized hot-spots (exotherms) during addition. |

| Solvent | Anhydrous THF | Promotes the exchange mechanism via Li coordination. |

| Addition Rate | < 1 mL/min | Slow addition maintains internal temperature < -70°C. |

Experimental Protocol

Materials & Equipment

-

Flask: 3-neck round bottom flask (flame-dried under Argon).

-

Reagents:

-

1,3-Dibromo-5-isobutoxybenzene (10.0 mmol, 3.08 g).

- -Butyllithium (2.5 M in hexanes).

-

Anhydrous Tetrahydrofuran (THF).

-

Electrophile (e.g., DMF for formylation).

-

-

Cooling: Acetone/Dry Ice bath (-78°C).

-

Monitoring: GC-MS or TLC (Silica, 10% EtOAc/Hex).

Step-by-Step Methodology

Step 1: System Preparation

-

Equip the 3-neck flask with a magnetic stir bar, a low-temperature thermometer (internal probe), and a nitrogen/argon inlet.

-

Flame dry the apparatus under vacuum and backfill with inert gas (repeat 3x).

Step 2: Substrate Solubilization

-

Charge the flask with 1,3-Dibromo-5-isobutoxybenzene (3.08 g, 10.0 mmol).

-

Add Anhydrous THF (50 mL) via syringe. Stir until fully dissolved.

-

Lower the flask into the Acetone/Dry Ice bath. Allow the internal temperature to reach -78°C .

Step 3: Lithiation (The Critical Step)

-

Draw

-BuLi (4.2 mL, 10.5 mmol, 1.05 eq) into a dry syringe. -

Add

-BuLi dropwise over 20 minutes .-

Critical Check: Monitor the internal thermometer. Do not allow the temperature to rise above -70°C.

-

-

After addition is complete, stir at -78°C for 45 minutes .

-

Note: The solution typically turns a light yellow or pale orange color, indicating the formation of the aryllithium species.

-

Step 4: Electrophile Trapping

-

Add the desired Electrophile (e.g., DMF, 1.5 mL, 20 mmol) dropwise.

-

Note: The reaction is exothermic. Maintain temp < -65°C.

-

-

Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to room temperature (RT) over 1 hour.

Step 5: Workup

-

Quench the reaction with saturated aqueous

(20 mL). -

Extract with Ethyl Acetate (3 x 30 mL).

-

Wash combined organics with Brine, dry over

, and concentrate in vacuo.

Workflow Diagram

Figure 2: Operational workflow emphasizing safety checkpoints.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Starting Material Remains | Incomplete exchange | Increase incubation time to 60 min. Ensure |

| Di-substituted Product | Temperature too high | Ensure internal probe reads -78°C. Slow down addition rate. |

| Low Yield | Moisture contamination | Re-dry THF over Na/Benzophenone or molecular sieves. Check inert lines. |

| "Scrambled" Isomers | Halogen Dance | Strictly maintain -78°C. Do not allow solution to sit without electrophile for > 1 hr. |

Safety Considerations

-

Organolithiums:

-BuLi is pyrophoric. Always use a long needle and positive pressure of inert gas. Have a bucket of sand or Class D extinguisher nearby. -

Solvents: THF forms peroxides; ensure it is fresh and distilled/inhibitor-free.

-

Cryogens: Dry ice/acetone can cause severe frostbite. Use insulated gloves.

References

- Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (Foundational text on Li-Hal exchange kinetics).

-

Parham, W. E., & Jones, L. D. (1976). Selective Halogen-Lithium Exchange in Bromophenylalkyl Halides. Journal of Organic Chemistry, 41(7), 1187–1191. Link

-

Leroux, F., Schlosser, M., et al. (2004). The Halogen-Dance Reaction on Phenyl, Pyridyl, and Thienyl Systems. Angewandte Chemie International Edition, 43(25), 3332-3356. (Mechanistic insight into scrambling). Link

-

Organic Syntheses. (2010). Discussion on Lithium-Halogen Exchange. Org.[1][2][3] Synth. Coll. Vol. 11, p. 283. Link

Sources

Application Note: Precision Synthesis of Functionalized Isobutoxybenzene Scaffolds

Executive Summary & Strategic Importance

The isobutoxy moiety (

This guide provides a validated workflow for synthesizing functionalized isobutoxybenzene derivatives. Unlike standard methyl ethers, the isobutyl group presents specific synthetic challenges—primarily the competition between substitution (

We present two distinct pathways:

-

Robust Williamson Ether Synthesis for scale-up.

-

Mitsunobu Coupling for mild, neutral conditions.

-

Regioselective Functionalization to convert the ether into a versatile cross-coupling partner.

Strategic Route Selection

Before beginning, select the protocol best suited to your substrate's sensitivity and your scale requirements.

Figure 1: Decision matrix for selecting the optimal etherification strategy based on substrate tolerance.

Protocol A: Modified Williamson Ether Synthesis (Scale-Up Preferred)

Scientific Rationale:

Standard Williamson conditions (NaH/THF) often fail with isobutyl halides because the strong base promotes

Materials

-

Substrate: Phenol derivative (1.0 equiv)

-

Alkylating Agent: 1-Bromo-2-methylpropane (Isobutyl bromide) (1.5 equiv)

-

Base: Anhydrous

(2.0 equiv) -

Catalyst: Potassium Iodide (KI) (0.1 equiv) – Critical for Finkelstein in-situ exchange.

-

Solvent: DMF (anhydrous, 5 mL/mmol)

Step-by-Step Methodology

-

Activation: Charge a round-bottom flask with the Phenol derivative,

, and KI. Add anhydrous DMF under an inert atmosphere ( -

Alkylation: Add Isobutyl bromide dropwise via syringe.

-

Note: Isobutyl bromide is volatile; ensure the system is sealed well.

-

-

Heating: Heat the mixture to 80 °C for 4–6 hours.

-

Mechanism Check: The KI converts the alkyl bromide to the more reactive alkyl iodide in situ, accelerating the

reaction despite the steric hindrance of the isobutyl group.

-

-

Monitoring: Check TLC (Hexane/EtOAc). Look for the disappearance of the starting phenol.

-

Workup:

-

Cool to room temperature.[1]

-

Pour into ice-water (5x reaction volume) to precipitate inorganic salts and the product (if solid).

-

Extract with Ethyl Acetate (

). -

Wash combined organics with 1M NaOH (to remove unreacted phenol) followed by Brine.

-

Dry over

and concentrate.

-

Protocol B: Mitsunobu Coupling (Mild Conditions)

Scientific Rationale: For substrates containing base-sensitive groups (e.g., esters, nitriles), the Mitsunobu reaction is superior. It activates the alcohol (isobutanol) directly using a phosphine/azodicarboxylate system, allowing the phenol to attack the activated alkoxy-phosphonium intermediate.

Materials

-

Substrate: Phenol derivative (1.0 equiv)

-

Alcohol: Isobutanol (1.2 equiv)

-

Phosphine: Triphenylphosphine (

) (1.5 equiv)[1] -

Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)[1]

-

Solvent: Anhydrous THF or Toluene (10 mL/mmol)

Step-by-Step Methodology

-

Preparation: Dissolve Phenol, Isobutanol, and

in anhydrous THF under -

Addition: Add DIAD dropwise over 20 minutes.

-

Safety: The reaction is exothermic. Maintain temperature

during addition to prevent side reactions.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours.

-

Quench: Add water (0.5 mL) to quench excess reagents.

-

Purification: Concentrate the solvent. The major byproduct is triphenylphosphine oxide (

).-

Tip: Triturate the crude residue with cold Hexane/Ether (

).

-

Protocol C: Regioselective Functionalization (Bromination)

Once the isobutoxybenzene core is synthesized, it must be functionalized to serve as a drug discovery building block. The isobutoxy group is a strong ortho/para director. Due to the steric bulk of the isobutyl tail, para-substitution is highly favored.

Target: 1-Bromo-4-isobutoxybenzene

Materials

-

Substrate: Isobutoxybenzene derivative (from Protocol A/B)

-

Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

-

Solvent: Acetonitrile (MeCN) (0.1 M)

-

Temperature: 0 °C to RT

Step-by-Step Methodology

-

Dissolution: Dissolve the isobutoxybenzene in MeCN. Cool to 0 °C.

-

Why MeCN? It is polar enough to solubilize NBS but moderates the reactivity compared to DMF, preventing over-bromination.

-

-

Bromination: Add NBS portion-wise over 15 minutes. Protect from light (wrap flask in foil) to prevent radical side-chain bromination.

-

Stirring: Stir at 0 °C for 1 hour, then warm to RT for 2 hours.

-

Validation:

-

TLC:[1] Product will be less polar than the starting material.

-

NMR Signature: Look for the symmetric

splitting pattern in the aromatic region (approx 6.8 ppm and 7.3 ppm), confirming para substitution.

-

-

Workup: Quench with saturated sodium thiosulfate (

) to remove bromine traces. Extract with DCM.

Data Analysis & Troubleshooting

Comparative Yields & Conditions

| Parameter | Williamson (Protocol A) | Mitsunobu (Protocol B) |

| Primary Reagent | Isobutyl Bromide | Isobutanol |

| Key Risk | Elimination to Isobutylene | Separation of |

| Temp | 80 °C | 0 °C |

| Typical Yield | 75–85% | 60–80% |

| Atom Economy | High | Low (High MW byproducts) |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield (Protocol A) | Switch base to | |

| No Reaction (Protocol A) | Steric hindrance of isobutyl. | Add 18-Crown-6 (0.1 eq) to solubilize the carbonate. |

| Ortho/Para Mix (Protocol C) | Temperature too high. | Conduct bromination strictly at -10°C to 0°C. |

| Benzylic Bromination | Radical mechanism active.[2] | Exclude light strictly; add radical scavenger (BHT) if necessary. |

Downstream Application: Buchwald-Hartwig Coupling

The para-bromoisobutoxybenzene generated in Protocol C is a prime candidate for Pd-catalyzed amination to create aniline derivatives common in CNS-active drugs.

Figure 2: Conversion of the functionalized scaffold via Palladium-catalyzed amination.

References

-

Williamson Ether Synthesis Overview: Organic Chemistry Portal.[3] "Williamson Ether Synthesis."[3][4][5][6] Available at: [Link]

-

Mitsunobu Reaction Protocols: Organic Syntheses. "Mitsunobu Reaction."[1][7][8][9] Available at: [Link]

-

Regioselective Bromination: National Institutes of Health (PMC). "Regioselective Electrophilic Aromatic Bromination." Available at: [Link]

-

Medicinal Chemistry of Alkoxy Groups: Journal of Medicinal Chemistry. "The role of lipophilicity in drug discovery." (General Reference for pharmacophore context). See also: PubChem Compound Summary for Isobutoxybenzene. Available at: [Link]

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. krc.cecri.res.in [krc.cecri.res.in]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. youtube.com [youtube.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. researchgate.net [researchgate.net]

- 8. Mitsunobu Reaction [organic-chemistry.org]

- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Guide: Purification & Isolation of 1,3-Dibromo-5-isobutoxybenzene

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

This guide provides a technical framework for the isolation and purification of 1,3-Dibromo-5-isobutoxybenzene . This compound is typically synthesized via a Williamson ether synthesis involving 3,5-dibromophenol and isobutyl bromide (1-bromo-2-methylpropane) in the presence of a base (e.g.,

Critical Purification Challenges:

-

Phenol Removal: Unreacted 3,5-dibromophenol is the most persistent impurity and can cause coloration/instability.[2][3]

-

Solvent Entrapment: If DMF is used, its high boiling point and water miscibility require specific extraction protocols to prevent it from contaminating the oil.[3]

-

Physical State: Depending on purity and ambient temperature, the product may exist as a viscous oil or a low-melting solid, complicating crystallization attempts.[3]

Module 1: Reaction Quench & Work-up (The "First Line of Defense")[1][2][3]

The efficiency of your final purification (chromatography or distillation) is dictated by the quality of your aqueous work-up.[1][2] You must leverage the acidity of the starting phenol (

Protocol A: The "Aggressive Wash" Method

Recommended for reactions run in DMF or DMSO.[3]

-

Quench: Pour the reaction mixture into 5x volume of ice-cold water.

-

Why: Precipitates the organic product and dissolves inorganic salts (

).

-

-

Extraction: Extract 3x with Diethyl Ether (

) or Ethyl Acetate (-

Note:

is preferred for easier removal of DMF during washing.[3]

-

-

The "LiCl" Wash (Crucial for DMF): Wash the combined organic layer 2x with 5% Lithium Chloride (

) solution.[1][2][3] -

The "Caustic" Wash (Crucial for Phenol): Wash the organic layer 2x with 1M

.[3] -

Drying: Dry over anhydrous

, filter, and concentrate.

Visualization: Work-up Decision Logic[1][2][3]

Figure 1: Decision tree for aqueous work-up based on reaction solvent. Note the specific LiCl step for DMF removal.

Module 2: Chromatographic Purification[1][2]

If the work-up does not yield analytical purity (>98%), Flash Column Chromatography is the standard method.[1][2][3]

Target Properties:

- Differential: The product is significantly less polar than the starting phenol.[3]

Method B: Flash Chromatography Protocol[2]

| Component | Role | ||

| 1,3-Dibromo-5-isobutoxybenzene | Product | ~0.3 - 0.4 | ~0.8 (Elutes fast) |

| 3,5-Dibromophenol | Impurity | 0.0 | ~0.2 - 0.3 |

| Isobutyl Bromide | Impurity | ~0.8 | Co-elutes (Volatile) |

Step-by-Step:

-

Column Packing: Slurry pack silica using 100% Hexanes.[2][3]

-

Loading: Load the crude oil (dissolved in minimum DCM) onto the column.

-

Elution Gradient:

-

Detection: UV at 254nm. The dibromo-benzene ring is UV active.[1][2]

Note: If the product co-elutes with a yellow impurity, it is likely oxidized phenol.[3] A slower gradient (100% Hexane

Module 3: Troubleshooting & FAQs

Q1: The product is an oil, but literature suggests it might be a solid.[3] How do I crystallize it?

A: 1,3-Dibromo-5-isobutoxybenzene has a low melting point due to the flexible isobutoxy chain disrupting the crystal lattice.[1][2][3]

-

Technique: Dissolve the oil in a minimum amount of hot Ethanol or Methanol. Add water dropwise until slight turbidity appears (cloud point).[1][2][3] Heat to clarify, then place in a -20°C freezer overnight. Scratching the glass with a spatula can induce nucleation [2].

Q2: I see a persistent impurity at 1.5 ppm in the NMR. What is it?

A: This is likely water or grease, but if it is a doublet/multiplet, it is likely Isobutyl Bromide trapped in the viscous oil.[3]

-

Solution: Isobutyl bromide is volatile (BP ~91°C).[1][2][3] Place the product under high vacuum (<1 mbar) at 40-50°C for 4 hours. Rotovap alone is often insufficient to remove it from a viscous matrix.[2][3]

Q3: My yield is lower than expected (<60%). Where did it go?

A: Check your aqueous layer from the work-up.[1][2][3]

-

Emulsions: If you used DMF, you might have formed an emulsion where the product is trapped in the rag layer.[3]

-

O- vs C-Alkylation: While rare with simple alkyl halides, check the "Flush" fraction of your column.[1][2][3] C-alkylated byproducts are more polar and will elute later.[1][2][3]

Visualization: Impurity Profile

Figure 2: Separation strategy for common impurities relative to the target molecule.

References

-

Pangborn, A. B., et al. (1996).[1][2] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2] (Standard reference for solvent removal and LiCl wash protocols).

-

Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[2] (Authoritative source on crystallization of low-melting aryl ethers).

-

PubChem. (n.d.).[1][2][8][9][10] 1,3-Dibromo-5-isobutoxybenzene (CAS 1112210-82-8).[1][2][3] National Library of Medicine.[2] Retrieved from [Link][1][2][3]

-

Organic Chemistry Portal. (n.d.).[1][2][3] Williamson Ether Synthesis. Retrieved from [Link]

Sources

- 1. 1,1'-(isopropylidene)bis[3,5-dibromo-4-(2,3-dibromo-2-methylpropoxy)benzene] | 97416-84-7 [chemicalbook.com]

- 2. 1,1'-(Isopropylidene)bis(3,5-dibromo-4-(2,3-dibromo-2-methylpropoxy)benzene) | C23H24Br8O2 | CID 22345068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. reddit.com [reddit.com]

- 5. mdpi.com [mdpi.com]

- 6. US2458819A - Purifying alkyl halides - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. 1,3-Dibromo-5-isopropoxybenzene | C9H10Br2O | CID 50998234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1,3,5-Tribromo-2-(2,3-dibromo-2-methylpropoxy)benzene | C10H9Br5O | CID 118274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Bromo-1,3-difluoro-5-(2-methylpropoxy)benzene | C10H11BrF2O | CID 177802303 - PubChem [pubchem.ncbi.nlm.nih.gov]

solvent optimization for Buchwald-Hartwig amination of 1,3-Dibromo-5-isobutoxybenzene

This guide serves as a specialized technical resource for optimizing the Buchwald-Hartwig amination of 1,3-Dibromo-5-isobutoxybenzene .[1] It is designed for researchers encountering specific solubility, conversion, or selectivity issues with this lipophilic, electron-rich electrophile.

Case ID: BH-ISO-55 Subject: Solvent Effects on Kinetics & Selectivity in Resorcinol-Derived Electrophiles Support Level: Tier 3 (Senior Application Scientist)[1]

Part 1: The Core Challenge

User Query: I am attempting to aminate 1,3-Dibromo-5-isobutoxybenzene. Standard conditions (Toluene, NaOtBu) are resulting in stalled conversion or mono-amination only.[1] How do I optimize the solvent system?

Scientist Analysis: The substrate, 1,3-Dibromo-5-isobutoxybenzene , presents a unique chemical environment. Unlike electron-deficient aryl halides (e.g., 4-bromobenzonitrile) that undergo oxidative addition rapidly, your substrate has an electron-donating alkoxy group at the meta position relative to the bromines.

-

Electronic Deactivation: The isobutoxy group increases electron density on the ring, making oxidative addition of the Pd(0) species slower [1].

-

Steric Bulk: The isobutoxy tail adds lipophilicity but can induce local steric clashes if the catalytic pocket is tight.[1]

-

Solubility Mismatch: While the substrate is highly soluble in non-polar solvents (Toluene), the active catalytic species (ionic Pd-intermediates) and inorganic bases (Cs2CO3, K3PO4) are not.[1]

Part 2: Solvent Selection Framework

Primary Solvent Candidates

| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Application Context |

| Toluene | 110 | 2.38 | Baseline Standard. Excellent for substrate solubility.[1] Poor for inorganic bases (requires NaOtBu).[1] prone to Pd-black formation if reaction stalls.[1] |

| 1,4-Dioxane | 101 | 2.21 | Recommended. Higher boiling point allows faster kinetics.[1] The oxygen atoms can weakly coordinate to metal centers, stabilizing cationic Pd intermediates. |

| t-Amyl Alcohol | 102 | 5.8 | Polar Protic Option. Crucial for "difficult" couplings using weak bases (K3PO4).[1] Solubilizes base via H-bonding but may compete with amine nucleophiles.[1] |

| Xylene | 140 | 2.27 | High Temp Force. Use only if oxidative addition is the rate-limiting step and requires T > 110°C. |

Decision Logic: Solvent-Base Pairing

The choice of solvent is inextricably linked to your base selection.[1] Use the following decision tree to select your starting point.

Figure 1: Solvent decision matrix based on base strength and solubility requirements.[1]

Part 3: Troubleshooting Guides (FAQs)

Issue 1: "The reaction stalls at 60% conversion (Mono-amination)."

Diagnosis: This is a classic symptom of catalyst deactivation or product inhibition.[1] The mono-aminated product is more electron-rich than the starting dibromide, making the second oxidative addition significantly slower.

Solvent Intervention:

-

Switch to 1,4-Dioxane: The higher polarity helps stabilize the Pd(II) intermediate formed after the first amination.

-

Concentration Adjustment: If running in Toluene at 0.1 M, increase concentration to 0.5 M or even 1.0 M . High concentration favors the bimolecular oxidative addition step over unimolecular catalyst decomposition pathways [2].[1]

Issue 2: "I see significant hydrodebromination (Reduction)."

Diagnosis:

The Pd-hydride species is forming, likely via

Solvent Intervention:

-

Avoid Alcohols: If using t-Amyl alcohol, switch immediately to Toluene or Dioxane .[1]

-

Purge Quality: Oxygen promotes homocoupling, but trace water in "anhydrous" solvents can sometimes promote reduction.[1] Ensure solvents are degassed (sparged with Argon for 15 mins) rather than just "dry" [3].

Issue 3: "My inorganic base (Cs2CO3) turns into a gummy brick at the bottom."

Diagnosis: The "isobutoxy" tail makes your substrate very greasy, requiring non-polar solvents, but Cs2CO3 requires polarity to dissolve/react. This phase separation kills the reaction.[1]

Solvent Intervention:

-

The "Wet" Dioxane Trick: Add 1-2% v/v of water to your 1,4-Dioxane.[1] This trace water creates a localized aqueous phase on the surface of the Cs2CO3 particles, acting as a phase transfer catalyst without quenching the reaction [4].

Part 4: Optimized Experimental Protocol

Objective: Double amination of 1,3-Dibromo-5-isobutoxybenzene with a secondary amine (e.g., Morpholine).

Reagents:

-

Substrate: 1.0 equiv

-

Amine: 2.4 equiv[1]

-

Catalyst: Pd2(dba)3 (2 mol%) + Xantphos (4 mol%) or RuPhos Pd G4 (2 mol%)[1]

-

Base: NaOtBu (3.0 equiv)[1]

Step-by-Step Methodology:

-

Solvent Prep: Sparge Toluene (anhydrous) with Argon for 20 minutes. Do not skip this.

-

Loading: In a glovebox or under active N2 flow, charge the reaction vial with Pd source, Ligand, and Base.

-

Solvation: Add the sparged Toluene. Add the 1,3-Dibromo-5-isobutoxybenzene (liquid or low-melt solid) as a solution in Toluene if necessary.[1]

-

Activation: Stir for 5 minutes at RT. The solution should turn from dark purple/red to a clear orange/yellow (if using Pd/Ligand mix).[1]

-

Amine Addition: Add the amine last.

-

Thermal Cycle:

-

Seal the tube.[1]

-

Heat to 80°C for 2 hours. Check LCMS.

-

Checkpoint: If mono-product dominates, ramp to 105°C (reflux) for 12 hours.

-

-

Workup: Dilute with EtOAc, filter through a Celite pad (to remove Pd black), and concentrate.